Cas no 27914-15-4 (4-(N-Ethyl-2-cyanoethylamino)benzaldehyde)

4-(N-Ethyl-2-cyanoethylamino)benzaldehyde is a specialized organic compound featuring a benzaldehyde core substituted with an N-ethyl-2-cyanoethylamino group at the para position. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and functional materials. The presence of both aldehyde and cyanoethylamino functionalities allows for versatile chemical transformations, including condensation and nucleophilic addition reactions. Its well-defined purity and stability under controlled conditions ensure consistent performance in synthetic applications. The compound is particularly useful in the development of advanced chromophores and heterocyclic systems, where precise molecular design is critical.
4-(N-Ethyl-2-cyanoethylamino)benzaldehyde structure
27914-15-4 structure
Product Name:4-(N-Ethyl-2-cyanoethylamino)benzaldehyde
CAS No:27914-15-4
MF:C12H14N2O
MW:202.252362728119
MDL:MFCD00053088
CID:53240
PubChem ID:3031185
Update Time:2025-10-29

4-(N-Ethyl-2-cyanoethylamino)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-(Ethyl(4-formylphenyl)amino)propanenitrile
    • 4-(n-ethyl-2-cyanoethylamino)benzaldehyde
    • N-ethyl-N-cyanoethyl-4-amino benzaldehyde
    • AC1MHRJN
    • ANW-63120
    • CTK4G0421
    • Jsp005393
    • NIOSH
    • UG2370000
    • Propionitrile,3-(N-ethyl-p-formylanilino)- (8CI)
    • 4-[(2-Cyanoethyl)ethylamino]benzaldehyde
    • p-(N-Cyanoethyl-N-ethylamino)benzaldehyde
    • NIOSH/UG2370000
    • UG23700000
    • N-Ethyl-N-cyanoethyl-p-aminobenzaldehyde
    • FT-0691934
    • 3-(N-ethyl-4-formylanilino)propanenitrile
    • J-513794
    • 3-[ETHYL(4-FORMYLPHENYL)AMINO]PROPANENITRILE
    • N-Etylo-N-cyjanoetylo-p-aminobenzaldehyd [Polish]
    • 3-(p-Formyl-N-ethylanilino)propionitrile
    • Propionitrile, 3-(p-formyl-N-ethylanilino)-
    • SCHEMBL8722764
    • AKOS010079079
    • DTXSID60388715
    • N-Etylo-N-cyjanoetylo-p-aminobenzaldehyd
    • A819241
    • 27914-15-4
    • SGTAWMQTFNSGLW-UHFFFAOYSA-N
    • 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde
    • MDL: MFCD00053088
    • Inchi: 1S/C12H14N2O/c1-2-14(9-3-8-13)12-6-4-11(10-15)5-7-12/h4-7,10H,2-3,9H2,1H3
    • InChI Key: SGTAWMQTFNSGLW-UHFFFAOYSA-N
    • SMILES: O=CC1C=CC(=CC=1)N(CC)CCC#N

Computed Properties

  • Exact Mass: 202.11072
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 44.1Ų

Experimental Properties

  • PSA: 44.1

4-(N-Ethyl-2-cyanoethylamino)benzaldehyde Pricemore >>

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Additional information on 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde

Introduction to 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde (CAS No. 27914-15-4)

4-(N-Ethyl-2-cyanoethylamino)benzaldehyde, identified by its Chemical Abstracts Service (CAS) number 27914-15-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of aldehydes and amine derivatives, featuring a benzaldehyde core substituted with an N-ethyl-2-cyanoethylamino group. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of novel therapeutic agents.

The structure of 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde incorporates both electrophilic and nucleophilic centers, which are crucial for its reactivity in synthetic chemistry. The benzaldehyde moiety serves as a versatile platform for further functionalization, while the N-ethyl-2-cyanoethylamino group introduces additional chemical handles that can be exploited in medicinal chemistry applications. This dual functionality has made the compound a focal point in the design of small-molecule drugs targeting various biological pathways.

In recent years, there has been growing interest in exploring the pharmacological potential of 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde and its derivatives. One of the most compelling areas of research has been its role in the development of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer metabolism. Studies have demonstrated that modifications of the benzaldehyde scaffold can enhance binding affinity to specific kinase domains, leading to improved therapeutic efficacy.

Moreover, the cyanoethylamino group in this compound has been shown to contribute to its bioavailability and metabolic stability, making it an attractive candidate for drug development. Researchers have leveraged this property to design prodrugs that undergo enzymatic cleavage to release active pharmacophores. Such strategies are particularly relevant in oncology, where targeted delivery and sustained release of therapeutic agents are critical for optimizing treatment outcomes.

Recent advancements in computational chemistry have also highlighted the significance of 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde as a scaffold for virtual screening and high-throughput virtual screening (HTVS) campaigns. These computational approaches have enabled rapid identification of lead compounds with potential activity against drug-resistant cancer mutations. By integrating molecular docking simulations with experimental validation, researchers have been able to accelerate the discovery pipeline for novel kinase inhibitors.

The compound's versatility extends beyond oncology; it has also been investigated for its potential applications in neurodegenerative diseases. Preliminary studies suggest that derivatives of 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde may modulate cholinergic signaling pathways, which are implicated in conditions such as Alzheimer's disease and Parkinson's disease. The ability to fine-tune its pharmacokinetic properties through structural modifications opens up new avenues for therapeutic intervention.

In terms of synthetic methodologies, 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde serves as a key precursor in multi-step organic syntheses. Its preparation typically involves nucleophilic addition reactions followed by functional group transformations to introduce additional substituents. The synthesis often requires careful control of reaction conditions to ensure high yield and purity, which are essential for pharmaceutical-grade applications.

The industrial-scale production of this compound necessitates robust purification techniques, such as column chromatography or recrystallization, to isolate it from byproducts. Advances in green chemistry have also prompted researchers to explore more sustainable synthetic routes, including catalytic methods that minimize waste generation and energy consumption.

From a regulatory perspective, 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde is subject to standard guidelines governing chemical substances used in pharmaceutical research. Compliance with Good Manufacturing Practices (GMP) ensures that the compound meets stringent quality standards required for preclinical and clinical studies. Its classification as an intermediate rather than an end-product simplifies regulatory oversight while maintaining safety protocols during handling and storage.

The future directions for research on 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde are promising, with ongoing efforts focused on expanding its therapeutic applications. Collaborative studies between academia and industry are expected to yield novel derivatives with enhanced pharmacological profiles. Additionally, innovations in drug delivery systems may further capitalize on its structural features to improve bioavailability and targeted action.

In conclusion, 4-(N-Ethyl-2-cyanoethylamino)benzaldehyde (CAS No. 27914-15-4) represents a significant asset in modern medicinal chemistry due to its structural versatility and functional utility. Its role as a building block for drug discovery continues to evolve with advancements in synthetic chemistry and computational biology. As research progresses, this compound is poised to contribute further breakthroughs across multiple therapeutic domains.

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